molecular formula C17H14N2O3 B2488412 (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide CAS No. 2035000-32-7

(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide

Cat. No. B2488412
CAS RN: 2035000-32-7
M. Wt: 294.31
InChI Key: FRFLJDGAMKIBEV-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of furan and pyridine derivatives can involve green chemistry approaches, as demonstrated by the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi, offering an eco-friendly alternative to conventional chemical synthesis (Jimenez et al., 2019). Additionally, photocycloaddition reactions, involving furo[3,2-c]pyridin-4(5H)-one with acrylonitrile, showcase the reactivity of furan-containing compounds under light-induced conditions, leading to complex cyclic structures (Shiotani & Tsukamoto, 1995).

Molecular Structure Analysis

The molecular structure of furan and pyridine derivatives is characterized by the presence of aromatic rings, which significantly influence their physical and chemical properties. Techniques such as electronic circular dichroism (ECD) spectra and time-dependent density functional theory (TD-DFT) calculations can be used to determine the absolute configuration of these molecules, highlighting the role of computational methods in understanding the stereochemistry of organic compounds (Jimenez et al., 2019).

Chemical Reactions and Properties

Furan and pyridine derivatives participate in a variety of chemical reactions, including cycloadditions, which are pivotal for constructing complex molecular architectures. For instance, the photocycloaddition of furo[3,2-c]pyridin-4(5H)-one with acrylonitrile leads to multiple isomeric cyclobutane-fused adducts, showcasing the reactivity of these compounds towards forming cyclic structures (Shiotani & Tsukamoto, 1995).

Scientific Research Applications

Enantioselective Synthesis and Organic Chemistry Applications

  • Enantioselective Ene-Reduction : A study demonstrates the synthesis of E-2-cyano-3(furan-2-yl) acrylamide, similar in structure to the compound , using green organic chemistry techniques. The use of marine and terrestrial-derived fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to its R-configuration product was explored (Jimenez et al., 2019).

Medicinal Chemistry and Pharmacology

  • Amplifiers of Phleomycin : Compounds including the furan-2-yl group have been reported to act as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).

  • Anticancer Compounds : Research into focused libraries of 2-phenylacrylamides, which are structurally related to the compound , has identified analogs with broad-spectrum cytotoxicity against various cancer cell lines (Tarleton et al., 2013).

  • Antiviral Agents : Novel chemical compounds featuring a furan-2-yl group have shown inhibitory effects on the enzymatic activities of SARS coronavirus helicase, presenting potential as antiviral agents (Lee et al., 2017).

Neuropharmacology

  • Modulation of Nicotinic Receptors : A derivative of (E)-3-furan-2-yl-N-p-tolyl-acrylamide has been found to be a selective positive allosteric modulator of α7 nicotinic acetylcholine receptors, showing anxiolytic-like activity in mice (Targowska-Duda et al., 2019).

  • Neuropathic Pain Treatment : Research on (E)-3-furan-2-yl-N-p-tolyl-acrylamide and its derivative DM489 has shown their effectiveness in decreasing neuropathic pain in mice, predominantly through α7 nicotinic acetylcholine receptor potentiation (Arias et al., 2020).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFLJDGAMKIBEV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide

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